molecular formula C10H13NO B13049246 (1R)-1-(2-Methoxyphenyl)prop-2-enylamine

(1R)-1-(2-Methoxyphenyl)prop-2-enylamine

Cat. No.: B13049246
M. Wt: 163.22 g/mol
InChI Key: LHCHYYIHARJJIL-SECBINFHSA-N
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Description

(1R)-1-(2-Methoxyphenyl)prop-2-enylamine is a chiral amine intermediate of significant interest in advanced medicinal chemistry and drug discovery. Its molecular structure, featuring a stereogenic center adjacent to a 2-methoxyphenyl group and a terminal alkene, makes it a versatile precursor for the synthesis of enantiomerically pure compounds . The 2-methoxyphenyl moiety is a recognized pharmacophore in neuroscientific research, particularly in the development of ligands for dopamine receptor subtypes, suggesting this compound's potential application in creating novel central nervous system (CNS) active agents . The terminal alkene group offers a flexible handle for further chemical modification through various reactions, including cross-coupling and functional group interconversion, enabling researchers to efficiently build complex molecular architectures. This compound is strictly for use in laboratory research and is a key chiral building block for the exploration of new therapeutic areas, including the development of receptor-selective antagonists and other pharmacologically active molecules .

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

(1R)-1-(2-methoxyphenyl)prop-2-en-1-amine

InChI

InChI=1S/C10H13NO/c1-3-9(11)8-6-4-5-7-10(8)12-2/h3-7,9H,1,11H2,2H3/t9-/m1/s1

InChI Key

LHCHYYIHARJJIL-SECBINFHSA-N

Isomeric SMILES

COC1=CC=CC=C1[C@@H](C=C)N

Canonical SMILES

COC1=CC=CC=C1C(C=C)N

Origin of Product

United States

Preparation Methods

Reaction Pathway:

  • Alkylation Step :

    • React 2-methoxyphenylacetonitrile with an appropriate alkyl halide (e.g., allyl bromide or chloride).
    • Use a strong base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the nucleophilic substitution.
    • Conduct the reaction in an aprotic solvent like dimethylformamide (DMF) or acetonitrile at moderate temperatures (~50–70°C).
  • Reduction Step :

    • Reduce the nitrile group to the corresponding primary amine using catalytic hydrogenation or a reducing agent like lithium aluminum hydride (LiAlH4).
    • Hydrogenation typically requires a palladium or nickel catalyst under mild pressure.

Key Considerations:

  • The stereochemistry of the product is controlled by the starting material and reaction conditions.
  • Purification is achieved via recrystallization or chromatography to isolate the desired (1R)-enantiomer.

Ireland-Claisen Rearrangement

The Ireland-Claisen rearrangement offers a stereoselective route to synthesize compounds like this compound.

Reaction Pathway:

  • Preparation of Allylic Ester :

    • Start with 2-methoxyphenol and react it with an allyl halide to form an allylic ether.
    • Oxidize the ether to form an allylic ester using reagents like acetic anhydride.
  • Rearrangement :

    • Perform the Ireland-Claisen rearrangement under basic conditions using non-alkylating bases such as triethylamine or N,N-diisopropylethylamine.
    • Conduct the reaction in solvents like toluene or hexanes at low temperatures (~40°C).
  • Hydrogenation :

    • Hydrogenate the intermediate product to introduce the amine functionality, ensuring retention of stereochemistry.

Advantages:

  • High diastereoselectivity and stereochemical control.
  • Fewer toxic reagents compared to other methods.

Reductive Amination

Reductive amination provides a direct route to synthesize this compound from aldehydes or ketones.

Reaction Pathway:

  • Formation of Imine Intermediate :

    • React 2-methoxybenzaldehyde with allylamine under acidic conditions to form an imine.
  • Reduction :

    • Reduce the imine using sodium borohydride (NaBH4) or catalytic hydrogenation with a palladium catalyst.
    • Ensure stereochemical control by using chiral catalysts if necessary.

Key Considerations:

  • This method allows for flexibility in starting materials but may require additional steps for enantiopure products.

Asymmetric Synthesis Using Chiral Catalysts

For high enantiomeric purity, asymmetric synthesis using chiral catalysts is employed.

Reaction Pathway:

  • Use a chiral auxiliary or ligand in combination with transition metal catalysts such as Rhodium (Rh) or Ruthenium (Ru).
  • Conduct allylation reactions with 2-methoxybenzaldehyde and amines under controlled conditions.
  • Optimize reaction parameters, including temperature, solvent, and catalyst loading, for maximum yield and enantiomeric excess.

Data Table: Comparison of Preparation Methods

Method Key Reagents/Conditions Advantages Challenges
Alkylation and Reduction Allyl halide, NaH, LiAlH4 Simple pathway Requires careful purification
Ireland-Claisen Rearrangement Allylic ester, triethylamine High stereoselectivity Specialized reagents required
Reductive Amination Allylamine, NaBH4 Direct and efficient Moderate control over stereochemistry
Asymmetric Synthesis Chiral catalysts, Rh/Ru complexes High enantiomeric purity Expensive catalysts

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(2-Methoxyphenyl)prop-2-enylamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form saturated amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens or sulfonyl chlorides.

Major Products Formed

    Oxidation: Imines or nitriles.

    Reduction: Saturated amines.

    Substitution: Various substituted phenylpropylamines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: May serve as a ligand in biochemical studies.

    Medicine: Potential use in the development of pharmaceuticals.

    Industry: Could be used in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of (1R)-1-(2-Methoxyphenyl)prop-2-enylamine would depend on its specific application. In a biological context, it may interact with specific receptors or enzymes, altering their activity. The methoxy group and amine functionality could play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: (1R)-1-(4-Chloro-3-methylphenyl)prop-2-enylamine

This analog (CAS 1213697-31-4) replaces the 2-methoxy group with 4-chloro-3-methylphenyl substituents. Key differences include:

Property (1R)-1-(2-Methoxyphenyl)prop-2-enylamine (1R)-1-(4-Chloro-3-methylphenyl)prop-2-enylamine
Molecular Formula C₁₀H₁₃NO C₁₀H₁₂ClN
Molecular Weight 163.22 g/mol 181.66 g/mol
Substituent Effects Electron-donating (methoxy) Electron-withdrawing (Cl), steric bulk (methyl)
Polarity Higher (due to methoxy) Lower (Cl reduces polarity)
Hydrogen Bonding Methoxy O as acceptor; amine as donor No H-bond acceptors (Cl, CH₃ are non-polar)

The absence of a hydrogen-bond acceptor (vs. methoxy) may limit interactions with polar biological targets.

Piperazine Derivatives (HBK Series)

Compounds HBK14–HBK19 () share a 2-methoxyphenyl moiety but incorporate a piperazine ring linked to phenoxyalkyl chains. For example:

  • HBK15: 1-[(2-Chloro-6-methylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine hydrochloride.
Property This compound HBK15
Core Structure Allylamine Piperazine with phenoxyethoxyethyl chain
Molecular Complexity Low High (bulky substituents, charged HCl salt)
Hydrogen Bonding Primary amine (donor) Tertiary piperazine N (weak donors)
Pharmacological Target Potential enzyme targets (e.g., MAO) Likely CNS receptors (e.g., 5-HT receptors)

The HBK compounds’ piperazine core and extended alkyl chains suggest greater steric hindrance and reduced conformational flexibility compared to the allylamine backbone. Their hydrochloride salts enhance solubility but may limit blood-brain barrier penetration.

Research Findings and Functional Implications

Hydrogen Bonding and Crystal Packing

The methoxy group in this compound can participate in C–H···O interactions , as observed in graph-set analyses of similar crystals (). In contrast, the chloro analog lacks such interactions, leading to differences in crystallization behavior and solubility.

Biological Activity

(1R)-1-(2-Methoxyphenyl)prop-2-enylamine is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and cancer research. This article summarizes the current understanding of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C10H13NO2
  • Molecular Weight : 179.22 g/mol

The presence of the methoxy group on the phenyl ring is significant as it can influence the compound's interaction with biological targets.

Research indicates that this compound may interact with various neurotransmitter systems, particularly those involving serotonin and dopamine receptors. The following mechanisms have been proposed based on available literature:

  • Serotonin Receptor Modulation : The compound has shown potential in modulating serotonin receptors, which are crucial for mood regulation and anxiety disorders.
  • Dopaminergic Activity : There is evidence suggesting that it may influence dopaminergic pathways, which are implicated in reward and motor functions.

Neuroprotective Effects

Studies have highlighted the neuroprotective properties of this compound. For instance, it has been shown to reduce oxidative stress in neuronal cells, which is a common pathway leading to neurodegeneration. This effect could be beneficial in conditions such as Alzheimer's disease and Parkinson's disease.

Anticancer Properties

Recent research has also explored the anticancer potential of this compound. Preliminary findings suggest that it may induce apoptosis in cancer cells through the following pathways:

  • Inhibition of Cell Proliferation : The compound has been observed to inhibit the growth of various cancer cell lines in vitro.
  • Induction of Apoptosis : Mechanistic studies indicate that this compound can activate apoptotic pathways, leading to programmed cell death in malignant cells.

Case Studies

StudyFocusFindings
Study 1NeuroprotectionDemonstrated reduced neuronal cell death under oxidative stress conditions when treated with the compound.
Study 2Cancer ResearchShowed significant inhibition of proliferation in breast cancer cell lines with IC50 values indicating effectiveness at low concentrations.
Study 3Pharmacological ProfileIdentified modulation of serotonin receptors leading to anxiolytic-like effects in animal models.

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